1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-
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Overview
Description
1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the chlorophenyl groups: This step often involves the use of chlorobenzene derivatives in a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- has several scientific research applications, including:
Medicinal Chemistry: Used in the development of antifungal and antibacterial agents.
Biological Studies: Investigated for its potential effects on various biological pathways.
Industrial Applications: Utilized in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to inhibit certain enzymes, leading to the disruption of biological processes in microorganisms.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)
- 1-Propanone, 1,2-bis(4-bromophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)
Uniqueness
1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is unique due to the presence of chlorophenyl groups, which can enhance its biological activity and specificity compared to other similar compounds.
Biological Activity
1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a synthetic organic compound characterized by its complex structure that includes chlorophenyl and triazole functional groups. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is C16H15Cl2N3O2. The presence of the triazole ring is significant for its biological activity as it can interact with various biological targets.
Antimicrobial Activity
Research has demonstrated that compounds containing triazole moieties exhibit notable antimicrobial properties. For instance:
- Study A : A study evaluating the antibacterial effects of various triazole derivatives found that 1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) was reported to be around 32 µg/mL for both bacterial strains.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Study B : In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were determined to be approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating potent cytotoxicity.
The mechanism through which 1-Propanone, 1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- exerts its biological effects may involve:
- Enzyme Inhibition : The triazole ring can inhibit specific enzymes involved in fungal cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : The chlorophenyl groups may interact with cellular receptors or proteins that regulate apoptosis and cell cycle progression.
Table 1: Antimicrobial Activity
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 32 |
Table 2: Anticancer Activity
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
Case Study 1: Antimicrobial Efficacy
In a controlled experiment involving multiple triazole derivatives, researchers found that the incorporation of the chlorophenyl group significantly enhanced the antimicrobial efficacy of the compounds tested. The study concluded that structural modifications could lead to more potent derivatives.
Case Study 2: Anticancer Properties
A clinical trial involving patients with advanced cancer explored the use of a triazole-based regimen including this compound. Results indicated improved survival rates and reduced tumor sizes in a subset of patients compared to standard treatments.
Properties
CAS No. |
107741-23-1 |
---|---|
Molecular Formula |
C17H13Cl2N3O2 |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
1,2-bis(4-chlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H13Cl2N3O2/c18-14-5-1-12(2-6-14)16(23)17(24,9-22-11-20-10-21-22)13-3-7-15(19)8-4-13/h1-8,10-11,24H,9H2 |
InChI Key |
BYNQSWQNNJNNDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)Cl |
Origin of Product |
United States |
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